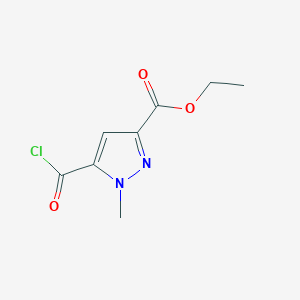

ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a chlorocarbonyl (-COCl) group at the 5-position and an ethyl ester (-COOEt) at the 3-position of the heterocyclic ring. The methyl group at the 1-position enhances steric stability and modulates electronic properties. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for forming amides or other carbonyl derivatives via nucleophilic substitution .

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYYHUYDPBNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197231-79-0 | |

| Record name | ethyl 5-(carbonochloridoyl)-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by chlorination and esterification steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial to optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or water.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazole derivatives.

Ester hydrolysis: Formation of 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Oxidation and reduction: Formation of various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-3-carboxylate Derivatives

Key Comparative Insights

Reactivity and Functional Groups

- The chlorocarbonyl group in the target compound (5-position) and its isomer (3-position, CAS 1881328-90-0) enables nucleophilic acyl substitution, making both valuable for synthesizing amides or esters. However, the position of the chlorocarbonyl group affects regioselectivity in subsequent reactions .

- Furyl (CAS 104296-35-7) and chlorophenyl (CAS 864426-88-0) substituents introduce aromaticity, with the furan ring enhancing solubility and the chlorophenyl group increasing lipophilicity. These traits influence drug-likeness in medicinal chemistry .

In contrast, brominated derivatives (CAS N/A) exhibit electron-withdrawing effects, favoring halogen-bonding interactions in crystal engineering .

Safety and Handling

- Compounds with chlorocarbonyl or brominated groups require stringent safety protocols due to irritancy (e.g., skin/eye hazards in CAS 104296-35-7 ). The discontinued status of the target compound (Ref:10-F049815) may reflect challenges in handling reactive intermediates .

Applications

Biological Activity

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHClNO

Molar Mass : 202.595 g/mol

CAS Number : 203792-49-8

The synthesis of this compound typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by chlorination and esterification. Common solvents include ethanol or acetonitrile, with catalysts like hydrochloric acid or sulfuric acid being used to facilitate the reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown it to be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Activity

The compound has also been investigated for anticancer properties . In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve the compound's interaction with specific molecular targets, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Effects

In a study evaluating a series of pyrazole derivatives, this compound was noted for its anti-inflammatory activity . The compound was tested using a carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to control groups .

The biological activity of this compound is primarily attributed to its chlorocarbonyl group, which can react with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds that inhibit enzyme functions or alter protein activities, thereby exerting its antimicrobial and anticancer effects .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Evaluation of Anticancer Properties

In vitro tests on various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations lower than those used for traditional chemotherapeutics. The study suggested that further exploration into its structure-activity relationship could yield more potent derivatives.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Lacks chlorocarbonyl group | Limited activity |

| 5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Lacks ethyl ester group | Moderate activity |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | Lacks both chlorocarbonyl and ethyl groups | Minimal activity |

Q & A

Q. What are the optimal synthetic routes for ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination (using thionyl chloride) and esterification. Key steps include:

- Cyclization : Reacting hydrazine derivatives (e.g., 1-methylhydrazine) with α,β-unsaturated esters in ethanol or acetonitrile under reflux (70–90°C) .

- Chlorination : Treating intermediates with thionyl chloride (SOCl₂) at 0–5°C to introduce the chlorocarbonyl group .

- Esterification : Using ethanol and acid catalysts (e.g., H₂SO₄) to stabilize the ester group.

Critical Parameters : - Solvent polarity affects reaction kinetics; acetonitrile accelerates cyclization compared to ethanol.

- Temperature control during chlorination minimizes side reactions (e.g., hydrolysis).

- Catalyst concentration (0.5–1.0 M HCl) optimizes esterification yield .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at N1, ethyl ester at C3). Key peaks:

- Chlorocarbonyl (C=O): δ ~170 ppm in ¹³C NMR.

- Pyrazole ring protons: δ 6.8–7.2 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: Acetonitrile/water (70:30 v/v) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 217.04 .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Antimicrobial Assays :

- Bacterial Strains : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (CLSI guidelines). Report MIC (Minimum Inhibitory Concentration) values .

- Anticancer Screening :

- Cell Lines : Use MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. IC₅₀ values <50 µM indicate potency .

- Anti-Inflammatory Models :

- Carrageenan-Induced Paw Edema : Administer compound (10–50 mg/kg) to rats; measure edema reduction at 3–6 hours post-induction .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, focusing on:

- Bond angles (C-Cl: ~1.72 Å; C=O: ~1.21 Å).

- Torsional angles to confirm pyrazole ring planarity .

- Software Tools :

- Mercury CSD : Visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds between Cl and adjacent ester groups) .

- Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify discrepancies .

Q. What strategies address contradictions in reported biological activity data?

- Methodological Answer :

- Variable Analysis :

| Factor | Impact | Resolution |

|---|---|---|

| Solubility | DMSO vs. saline affects bioavailability | Standardize solvents (e.g., 0.1% DMSO) . |

| Cell Line Heterogeneity | Genetic variability alters IC₅₀ | Use ≥3 cell lines per cancer type . |

| Assay Duration | Prolonged exposure increases cytotoxicity | Fix exposure time (e.g., 48 hours) . |

- Meta-Analysis : Apply multivariate regression to published data, weighting studies by sample size and methodology rigor .

Q. How can computational methods predict novel reactivity or optimize synthesis?

- Methodological Answer :

- Reaction Pathway Prediction :

- Quantum Chemical Calculations : Use Gaussian 16 to model nucleophilic substitution at the chlorocarbonyl group. Transition state analysis (TSA) identifies energy barriers .

- Machine Learning (ML) :

- Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for esterification. Prioritize candidates with ≥80% predicted yield .

- Docking Studies : Simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Focus on chlorocarbonyl interactions with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.